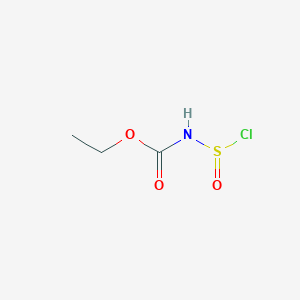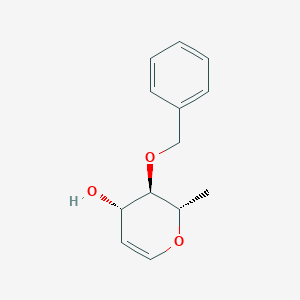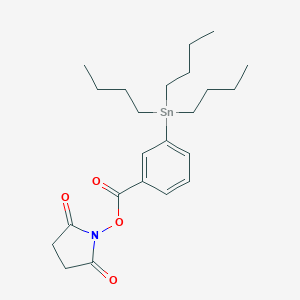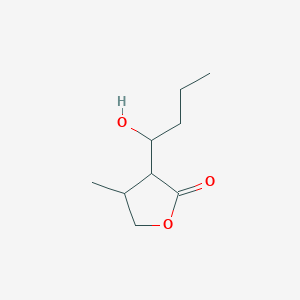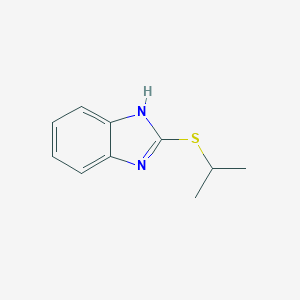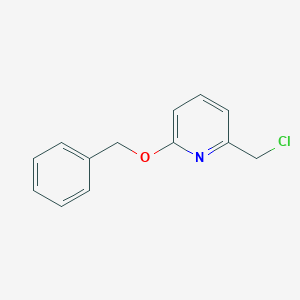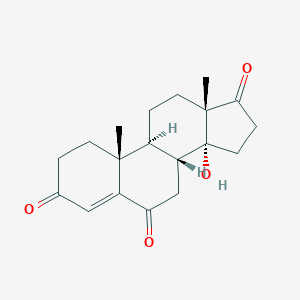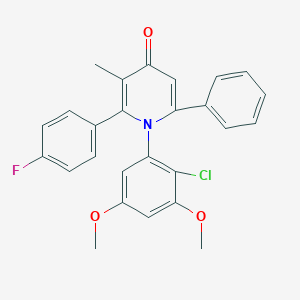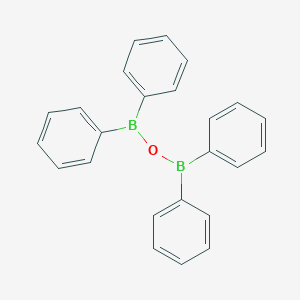
Diphenylborinic anhydride
Vue d'ensemble
Description
C'est un solide blanc à jaune, sensible à l'humidité et ayant un point de fusion de 135-140°C . Ce composé est utilisé dans diverses réactions chimiques et a des applications dans la recherche scientifique, en particulier dans l'étude des canaux ioniques et la séparation des acides aminés.
Méthodes De Préparation
L'anhydride diphenylboronique peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction de l'acide phénylboronique avec l'oxyde de bore dans des conditions contrôlées. La réaction nécessite généralement un solvant tel que le toluène et est effectuée à des températures élevées pour faciliter la formation de l'anhydride . Les méthodes de production industrielle peuvent impliquer des processus similaires mais à plus grande échelle, avec des étapes de purification supplémentaires pour garantir la pureté et la qualité souhaitées du produit final.
Analyse Des Réactions Chimiques
L'anhydride diphenylboronique subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des acides boroniques ou des borates.
Réduction : Il peut être réduit pour former des boranes ou d'autres composés contenant du bore.
Substitution : L'anhydride diphenylboronique peut participer à des réactions de substitution où un ou plusieurs groupes phényles sont remplacés par d'autres groupes fonctionnels. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution.
Applications de la recherche scientifique
L'anhydride diphenylboronique a plusieurs applications dans la recherche scientifique :
Mécanisme d'action
Le mécanisme d'action de l'anhydride diphenylboronique implique son interaction avec les canaux ioniques, en particulier les canaux ioniques TRPV3. Ce composé est connu pour dilater le pore des canaux ioniques TRPV3, ce qui entraîne une perte de la directionnalité du flux d'ions et une augmentation de la perméabilité aux grands cations . Les cibles moléculaires et les voies impliquées comprennent la modulation de la structure et de la fonction des canaux ioniques, ce qui peut affecter les processus cellulaires tels que la transduction du signal et l'homéostasie ionique.
Applications De Recherche Scientifique
Diphenylboronic anhydride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of diphenylboronic anhydride involves its interaction with ion channels, particularly the TRPV3 ion channels. This compound is known to dilate the pore of TRPV3 ion channels, resulting in a loss of ion-flux directionality and an increase in permeability to large cations . The molecular targets and pathways involved include the modulation of ion channel structure and function, which can affect cellular processes such as signal transduction and ion homeostasis.
Comparaison Avec Des Composés Similaires
L'anhydride diphenylboronique peut être comparé à d'autres composés contenant du bore tels que :
Borate de 2-aminoéthoxydiphényle (2-APB) : Les deux composés sont utilisés dans des études liées aux canaux ioniques, mais le 2-APB est plus couramment utilisé comme bloqueur des canaux de jonction lacunaires.
Triphénylborane : Ce composé est utilisé en synthèse organique et a une réactivité et des applications différentes de celles de l'anhydride diphenylboronique.
Acide 4-biphénylboronique : Ce composé est utilisé dans la synthèse de produits pharmaceutiques et d'autres composés organiques. L'anhydride diphenylboronique est unique en sa capacité à former des boroxazolidones et ses interactions spécifiques avec les canaux ioniques, ce qui le rend précieux pour certaines applications de recherche.
Propriétés
IUPAC Name |
diphenylboranyloxy(diphenyl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQFEECGHGUHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OB(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20B2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344425 | |
| Record name | Diphenylborinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4426-21-5 | |
| Record name | Diphenylborinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diphenylborinic anhydride exert its anti-oxidative effects in biological systems?
A1: Research suggests that this compound exhibits anti-oxidative activity through its ability to react with hydrogen peroxide (H2O2) and generate phenolic compounds. These phenolic compounds, in turn, contribute to reducing oxidative stress. [] For instance, in a study investigating ischemia/reperfusion-induced heart injury in rats, this compound demonstrated a protective effect by scavenging H2O2 and reducing oxidative damage. []
Q2: What is the role of this compound in regulating adipogenesis?
A2: this compound has been shown to activate the transient receptor potential vanilloid 3 (TRPV3) channel, which plays a role in suppressing adipocyte differentiation. [] Studies have shown that this compound, by activating TRPV3, can inhibit the expression of adipogenic genes, ultimately leading to reduced adipogenesis and weight gain in mice fed high-fat diets. []
Q3: How does this compound affect cell signaling pathways related to adipogenesis?
A3: Activation of TRPV3 by this compound disrupts adipogenesis by inhibiting the phosphorylation of insulin receptor substrate 1 and downstream signaling through the phosphoinositide 3-kinase/Akt/forkhead box protein O1 axis. [] This inhibition ultimately leads to the suppression of adipogenic gene expression and reduced adipocyte differentiation. []
Q4: Can this compound be used to synthesize unsymmetrical diboranes?
A4: Yes, this compound can be utilized in the synthesis of unsymmetrical diboranes through diborane metathesis reactions. [] Reacting this compound with magnesium-centered pinacolatoboryl nucleophiles leads to B-O bond activation, generating the unsymmetrical diborane. []
Q5: What is known about the structural characteristics of this compound?
A5: this compound forms a five-membered hydroxamic acid chelate structure when reacted with N′-hydroxy-N-[(1-hydroxycyclohexyl)methyl]benzamide. [] Crystallographic studies reveal a B-envelope conformation for the BONCO ring within this complex. []
Q6: Are there any known applications of this compound in organic synthesis?
A6: this compound serves as a Lewis acid catalyst in organic synthesis, facilitating cycloaddition reactions of unesterified acrylic acids. [] This catalytic activity has proven beneficial in achieving high product yields under solvent-free conditions, offering environmental advantages. []
Q7: How does this compound interact with fluorescent molecules?
A7: this compound acts as a Lewis acid and forms Lewis-pair adducts with certain fluorescent molecules like 2-(2′-Aminophenyl)benzothiazole (o-ABT) and 2-(2′-Hydroxyphenyl)benzothiazole (HBT). [, ] These interactions influence the molecules' fluorescence properties, often leading to shifts in emission wavelengths and enhanced fluorescence intensity. [, ]
Q8: Can you provide an example of this compound impacting a molecule's fluorescence in nanoparticle form?
A8: When this compound interacts with 2-(2′-Aminophenyl)benzothiazole (o-ABT) in nanoparticles, it induces a ground-state prototropy in o-ABT. [] This results in characteristic dual fluorescence, attributed to emission from both the enamine and imine tautomers of o-ABT within the nanoparticles. []
Q9: Does this compound affect cellular electrophysiology?
A9: Research indicates that this compound, along with its analog 2-aminoethoxydiphenyl borate (2-APB), can block electrical coupling in vascular smooth muscle cells by inhibiting gap junctions. [] Additionally, these compounds have been shown to inhibit voltage-gated potassium channels, albeit at higher concentrations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


